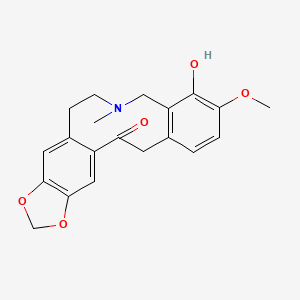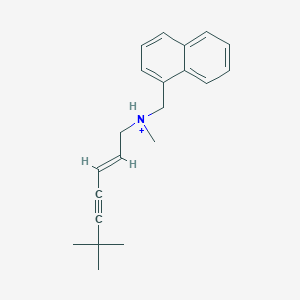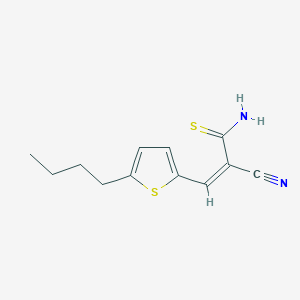
(2Z,6E)-Farnesol
Vue d'ensemble
Description
(2Z,6E)-Farnesol is a naturally occurring sesquiterpene alcohol found in various essential oils, including citronella, neroli, cyclamen, and lemon grass. It is known for its pleasant floral aroma and is widely used in perfumery and cosmetics. Chemically, it is characterized by the presence of two double bonds in the Z and E configurations, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2Z,6E)-Farnesol can be synthesized through several methods. One common approach involves the condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate, catalyzed by farnesyl diphosphate synthase. This enzyme-mediated reaction results in the formation of (2Z,6E)-farnesyl diphosphate, which can then be hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as essential oils. The extraction process includes steam distillation followed by purification through fractional distillation or chromatography. Advances in biotechnology have also enabled the microbial production of this compound using genetically engineered microorganisms .
Analyse Des Réactions Chimiques
Types of Reactions: (2Z,6E)-Farnesol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form farnesal and farnesoic acid.
Reduction: Reduction of this compound can yield farnesane.
Substitution: It can participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Acidic or basic catalysts are often used for esterification and etherification reactions.
Major Products:
Oxidation: Farnesal, farnesoic acid.
Reduction: Farnesane.
Substitution: Various esters and ethers depending on the substituents used.
Applications De Recherche Scientifique
(2Z,6E)-Farnesol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have shown its role in modulating the activity of certain enzymes and signaling pathways.
Medicine: It exhibits antimicrobial, anti-inflammatory, and anticancer properties, making it a potential candidate for drug development.
Industry: It is used in the formulation of perfumes, cosmetics, and as a flavoring agent in food products.
Mécanisme D'action
The mechanism of action of (2Z,6E)-Farnesol involves its interaction with various molecular targets and pathways:
Enzyme Modulation: It can inhibit or activate enzymes involved in lipid metabolism and signal transduction.
Signaling Pathways: this compound has been shown to influence pathways such as the mevalonate pathway, which is crucial for the biosynthesis of sterols and isoprenoids.
Cellular Effects: It can induce apoptosis in cancer cells and inhibit the growth of pathogenic microorganisms.
Comparaison Avec Des Composés Similaires
Geraniol: Another sesquiterpene alcohol with similar uses in perfumery and cosmetics.
Nerol: An isomer of geraniol with a similar floral aroma.
Citronellol: Known for its rose-like scent and used in similar applications.
Uniqueness of (2Z,6E)-Farnesol:
Double Bond Configuration: The unique (2Z,6E) configuration of its double bonds distinguishes it from other similar compounds.
Biological Activity: Its specific interactions with enzymes and signaling pathways give it unique biological properties, such as its potent antimicrobial and anticancer activities.
Propriétés
IUPAC Name |
(2Z,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDAMVZIKSXKFV-PVMFERMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCO)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C\CO)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274196 | |
| Record name | (2Z,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly yellow to colourless liquid; mild, oily, floral aroma | |
| Record name | Farnesol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in oils, soluble (in ethanol) | |
| Record name | Farnesol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.884-0.889 | |
| Record name | Farnesol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3790-71-4 | |
| Record name | (2Z,6E)-Farnesol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3790-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Farnesol, (2Z,6E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003790714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FARNESOL, (2Z,6E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ4TI19PXT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (2Z,6E)-farnesol?
A1: this compound has a molecular formula of C15H26O and a molecular weight of 222.37 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , ] and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS helps identify the compound based on its retention time and fragmentation pattern, while NMR provides detailed structural information.
Q3: How is this compound biosynthesized?
A3: this compound is synthesized from trans,trans-farnesyl pyrophosphate (FPP) via a specific isomerase enzyme. Research on Andrographis paniculata tissue cultures revealed the presence of two distinct enzymes: a trans,trans- to cis,trans-farnesol isomerase and a trans,trans-farnesyl pyrophosphate isomerase-cyclase []. These enzymes play crucial roles in the biosynthesis of this compound and other related terpenes.
Q4: In which plant species is this compound found?
A4: this compound has been identified in various plant species, including:
- Andrographis paniculata [, ]
- Diospyros discolor []
- Alpinia galangal []
- Humulus lupulus (Hops) []
- Guazuma ulmifolia []
- Encyclia vespa and E. fragrans []
- Juniperus excelsa []
- Cupressus cashmeriana []
- Psidium guajava []
- Eleutherococcus species []
- Citrus paradisi (Grapefruit) and Citrus grandis (Pummelo) []
- Maclura pomifera (Osage orange) []
- Magnolia grandiflora []
- Madhuca utilis and Neobalanocarpus heimii []
- Psidium guineense []
- Costus afer []
- Grindelia discoidea []
- Arthrinium sp. (Endophytic fungus) []
- Chrysanthemum balsamita []
- Piper nigrum (Black pepper) []
- Artemisia campestris []
- Descurainia sophia []
Q5: What are the known biological activities of this compound?
A5: Research suggests that this compound exhibits several biological activities, including:
- Cytotoxic activity: It has shown cytotoxic activity against various cancer cell lines, including colon, liver, and lung cancer cells [].
- Antimicrobial activity: Studies have demonstrated its moderate to strong growth suppression against several bacterial and fungal species, including Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Candida albicans [].
- Anti-inflammatory activity: Research indicates that this compound, particularly when present as a major component in essential oils, may contribute to the anti-inflammatory properties of certain plant extracts [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-fluoro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]acetamide](/img/structure/B1224549.png)

![1-(3,4-Dichlorophenyl)sulfonyl-4-[3-[(4-methyl-1,2,4-triazol-3-yl)thio]-4-nitrophenyl]piperazine](/img/structure/B1224552.png)
![4-[(2,6-Diphenyl-4-pyrimidinyl)oxy]benzaldehyde](/img/structure/B1224554.png)
![2-(1,3-dimethyl-2,6-dioxo-9-purinyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B1224555.png)
![5-[[4-[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-methoxyphenoxy]methyl]furan-2-carboxylic acid](/img/structure/B1224557.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B1224558.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine](/img/structure/B1224560.png)
![2-(2,4-dimethylphenoxy)-N-[(5-ethyl-2-hydroxyanilino)-sulfanylidenemethyl]acetamide](/img/structure/B1224563.png)
![N~1~-[3-(2-CHLOROPHENYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]BENZAMIDE](/img/structure/B1224564.png)


![4-acetamido-N-[4-[2,5-dimethyl-1-(phenylmethyl)-3-pyrrolyl]-2-thiazolyl]benzamide](/img/structure/B1224574.png)
